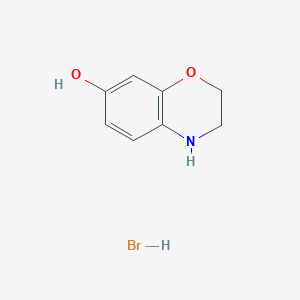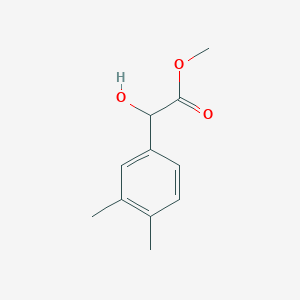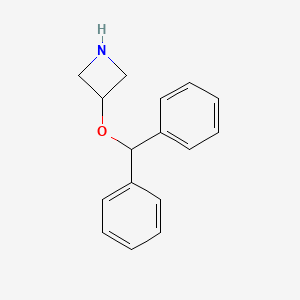
3-(Diphenylmethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethoxy)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C16H17NO It is characterized by a four-membered azetidine ring substituted with a diphenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethoxy)azetidine can be achieved through various methods. . This method is efficient for constructing functionalized azetidines. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach is advantageous due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Diphenylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Diphenylmethoxy)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Diphenylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution reactions, which can modify biological molecules and alter their function . The azetidine ring’s strain and reactivity play a crucial role in its mechanism of action, allowing it to interact with various biological targets effectively .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler analogue with a four-membered ring but without the diphenylmethoxy group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: 3-(Diphenylmethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethoxy group enhances its stability and reactivity compared to simpler azetidines and aziridines .
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
3-benzhydryloxyazetidine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)16(18-15-11-17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
Clé InChI |
PJMJEJMYGWNMRC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


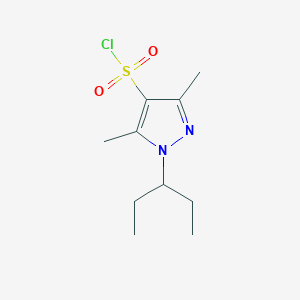
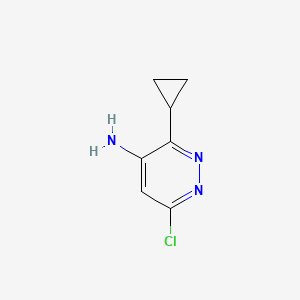
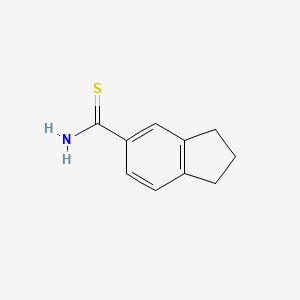
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)
![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)

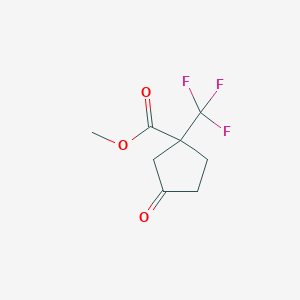

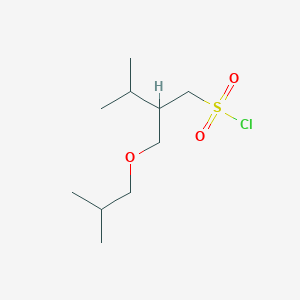
![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)

![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
